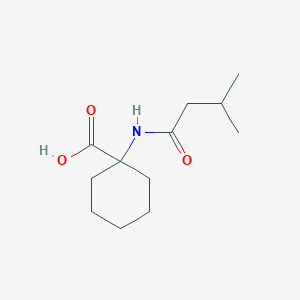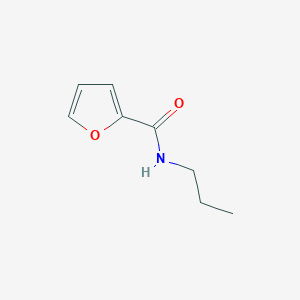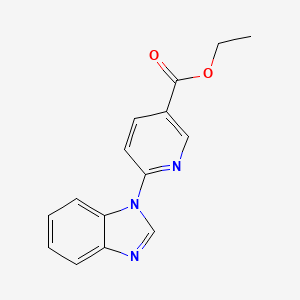
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, also known as 1-MBCH or 1-Methylbutanamido-cyclohexane-1-carboxylic acid, is a cyclic carboxylic acid that has been widely used in scientific research and industrial applications. It is a versatile organic compound that can be used in various chemical reactions and processes. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-MBCH has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is not completely understood. However, the compound is known to act as an acid catalyst in certain reactions and is believed to be involved in the formation of covalent bonds between molecules. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may also play a role in the formation of hydrogen bonds between molecules, which could be important for the regulation of biochemical processes.
Biochemical and Physiological Effects
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may act as an inhibitor of certain enzymes and may also be involved in the regulation of cell signaling pathways. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a highly versatile compound that can be used in various chemical reactions and processes. However, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is also associated with some limitations. It is a highly reactive compound and is prone to decomposition if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Orientations Futures
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several potential applications in the future. It could be used in the development of new pharmaceuticals, in the production of polymers, and in the synthesis of biochemicals. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be used in the production of food additives and in the development of new catalysts. Furthermore, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be studied for its potential biochemical and physiological effects, as well as its potential role in the regulation of cell signaling pathways.
Méthodes De Synthèse
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid can be synthesized from the reaction of 1-methylbutanamido-cyclohexane-1-carboxylic acid with an appropriate base. The reaction involves the formation of a cyclic intermediate, which is then converted to the desired product via a series of steps. The reaction is typically performed in aqueous solution at a temperature range of 0-100°C.
Applications De Recherche Scientifique
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
Propriétés
IUPAC Name |
1-(3-methylbutanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARBXMBYWLNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640770 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652172-82-2 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)







![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)


![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)